molecular formula C14H20ClN3O2 B14472958 2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride CAS No. 72649-98-0

2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride

Cat. No.: B14472958
CAS No.: 72649-98-0
M. Wt: 297.78 g/mol
InChI Key: IPEHSBODHIQKBC-UHFFFAOYSA-N
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Description

2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride is a chemical compound that belongs to the class of imidazolines. Imidazolines are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties. This particular compound is characterized by the presence of a nitrobenzyl group substituted with four methyl groups, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride typically involves the reaction of 2,3,5,6-tetramethyl-4-nitrobenzyl chloride with imidazoline in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,3,5,6-Tetramethyl-4-nitrobenzyl chloride+Imidazoline2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride\text{2,3,5,6-Tetramethyl-4-nitrobenzyl chloride} + \text{Imidazoline} \rightarrow \text{this compound} 2,3,5,6-Tetramethyl-4-nitrobenzyl chloride+Imidazoline→2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2,3,5,6-Tetramethyl-4-aminobenzyl)imidazoline hydrochloride.

Scientific Research Applications

2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazoline moiety can bind to receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Antazoline hydrochloride: Another imidazoline derivative with antihistaminic properties.

    Tetrahydrozoline hydrochloride: Used as a decongestant in eye drops.

    Naphazoline hydrochloride: Commonly used in nasal decongestants.

Uniqueness

2-(2,3,5,6-Tetramethyl-4-nitrobenzyl)imidazoline hydrochloride is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. Its combination of a nitro group and multiple methyl groups makes it a versatile compound for various applications.

Properties

CAS No.

72649-98-0

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

2-[(2,3,5,6-tetramethyl-4-nitrophenyl)methyl]-4,5-dihydro-1H-imidazole;hydrochloride

InChI

InChI=1S/C14H19N3O2.ClH/c1-8-10(3)14(17(18)19)11(4)9(2)12(8)7-13-15-5-6-16-13;/h5-7H2,1-4H3,(H,15,16);1H

InChI Key

IPEHSBODHIQKBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1CC2=NCCN2)C)C)[N+](=O)[O-])C.Cl

Origin of Product

United States

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